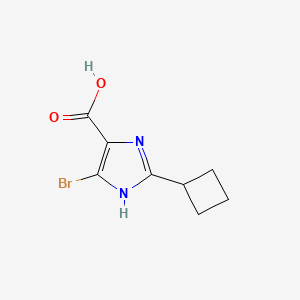
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclobutyl group at the 2-position, and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted amine with a brominated nitrile, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclobutyl group to a cyclobutanone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products Formed:
- Oxidation yields cyclobutanone derivatives.
- Reduction produces alcohol derivatives.
- Substitution results in halogen-exchanged imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyclobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group may facilitate interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutyl-1h-imidazole-4,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
4-Bromo-1h-imidazole-5-carboxylic acid: Lacks the cyclobutyl group.
2-Cyclobutyl-1h-imidazole-5-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is unique due to the combination of its bromine, cyclobutyl, and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
5-bromo-2-cyclobutyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XAGMXPHRLHLKIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=C(N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















